Tris(4-tert-butylphenyl) phosphate

説明

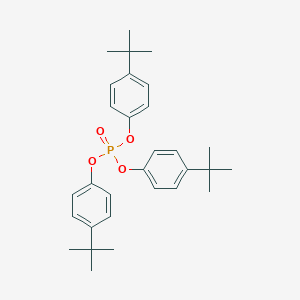

Tris(4-tert-butylphenyl) phosphate (T4tBPP), also known as tris(p-tert-butylphenyl) phosphate, is an organophosphate ester (OPE) with the molecular formula C₃₀H₃₉O₄P and a molecular weight of 494.61 g/mol . Its CAS registry number is 78-33-1, and it is structurally characterized by three 4-tert-butylphenyl groups attached to a central phosphate group . T4tBPP is primarily utilized as a flame retardant and plasticizer in industrial applications, such as hydraulic fluids (e.g., RADCOLUBE® FR457), where it enhances fire resistance and material flexibility . Analytical methods for detecting T4tBPP in environmental and biological samples, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been optimized, with recovery rates exceeding 103.7% in spiked samples .

特性

IUPAC Name |

tris(4-tert-butylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORSVOJSXMHDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051466 | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-33-1 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-t-butylphenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(p-tert-butylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHATE, TRIS(TERT-BUTYLPHENYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7657453VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(P-T-BUTYLPHENYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Reaction Stages and Conditions

The process is divided into four distinct stages, each optimizing specific reaction parameters:

Table 1: Multi-Stage Reaction Parameters

| Stage | Temperature (°C) | Pressure | Duration | Key Additives |

|---|---|---|---|---|

| 1 | 55–70 | Normal | 15–40 min | 40–100% catalyst |

| 2 | >140 | Normal | 45–75 min | Remaining catalyst |

| 3 | ≥186 | Reduced | 1.5–2.5 hr | None |

| 4 | 190–195 | 6–20 hPa | 20–120 min | None |

In the preliminary stage, 2,4-ditert-butylphenol is mixed with 40–100% of the total catalyst, typically amines, ammonium salts, or phosphines. Phosphorus trichloride is introduced in Stage 1 under mild conditions to initiate the formation of intermediate phosphite esters. Subsequent stages gradually increase temperature and reduce pressure to drive the reaction toward completion while minimizing side reactions.

Catalyst Selection and Stoichiometry

Catalysts play a critical role in accelerating the reaction without solvent mediation. Preferred catalysts include diphenyl diselenide, which enables halogen-free synthesis, and tertiary amines like triethylamine, which neutralize HCl byproducts. The phenol-to-PCl₃ molar ratio is maintained at 1:1 to 1.1:1 to ensure complete conversion, with excess phenol facilitating downstream purification.

Yield and Purity

This method achieves yields exceeding 85% with purity levels suitable for industrial applications. The absence of solvents reduces energy consumption during distillation, though the requirement for precise temperature control in Stages 3 and 4 adds operational complexity.

Transesterification of Triphenyl Phosphate with p-tert-Butylphenol

An alternative route involves the transesterification of triphenyl phosphate (TPP) with p-tert-butylphenol, enabling tunable product composition through selective ester exchange. This method is favored for its flexibility in producing mixed phosphate esters, which are valuable in specialized lubricants and flame retardants.

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic substitution, where p-tert-butylphenol displaces phenyl groups from TPP. Karchevskaya et al. demonstrated that adjusting the phenol-to-TPP molar ratio controls the degree of transesterification, yielding mixtures of triphenyl phosphate, mono- and di-substituted derivatives, and this compound.

Table 2: Transesterification Conditions and Outcomes

| Phenol:TPP Ratio | Temperature (°C) | Catalyst | Product Composition (% Tris-derivative) |

|---|---|---|---|

| 1:1 | 180–200 | None | <10 |

| 3:1 | 200–220 | TiCl₄ | 40–60 |

| 5:1 | 220–240 | TiCl₄ | 70–85 |

Titanium tetrachloride (TiCl₄) enhances reaction rates by acting as a Lewis acid, though its corrosivity necessitates equipment with high chemical resistance. Post-reaction distillation isolates the tris-derivative, with vacuum conditions (0.1–1 hPa) preventing thermal degradation.

Advantages and Limitations

This method allows for the production of customized phosphate blends but requires stringent control over stoichiometry and temperature to avoid over-substitution. The reliance on TPP as a starting material also ties production costs to the availability of phenol derivatives.

Catalytic Synthesis from White Phosphorus

A groundbreaking approach developed by Zhang et al. utilizes white phosphorus (P₄) as a precursor, bypassing the need for PCl₃ and reducing halogenated waste. This method aligns with green chemistry principles by employing diphenyl diselenide as a catalyst and dimethyl sulfoxide (DMSO) as a co-solvent.

Reaction Protocol

The one-pot synthesis involves reacting white phosphorus with p-tert-butylphenol in a toluene-DMSO mixture under inert conditions. Key steps include:

-

Activation of P₄ : DMSO facilitates the cleavage of P₄ molecules into reactive intermediates.

-

Nucleophilic Attack : Phenol groups substitute selenium ligands on the catalyst, forming P–O bonds.

-

Oxidation : Hydrogen peroxide or sulfur converts phosphite intermediates into phosphate esters.

Table 3: White Phosphorus Method Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst Loading | 5–10 mol% |

| Solvent Ratio (Toluene:DMSO) | 3:1 |

| Reaction Time | 6–12 hr |

| Oxidation Agent | H₂O₂ or S₈ |

| Yield | 75–90% |

Environmental and Economic Impact

This method eliminates HCl byproducts and reduces reliance on toxic PCl₃, though the use of DMSO complicates solvent recovery. Scalability remains a challenge due to the explosive risk of white phosphorus, necessitating specialized reactor designs.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Halogen Use | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Multi-Stage (PCl₃) | 85–92 | 95–98 | High | High | Moderate |

| Transesterification | 70–85 | 90–95 | Low | Moderate | Low |

| White Phosphorus | 75–90 | 85–90 | None | Low | Low |

The multi-stage PCl₃ method remains dominant in industrial settings due to its scalability and high yields, despite its environmental drawbacks. Transesterification offers compositional flexibility but is less efficient. The white phosphorus approach, while environmentally superior, requires further development to address safety concerns .

化学反応の分析

Types of Reactions:

Oxidation: Tris(4-tert-butylphenyl) phosphate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: This compound can be reduced under specific conditions to yield different reduced forms.

Substitution: It can participate in substitution reactions where one or more of its phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphates, while substitution can result in the formation of different phenyl derivatives.

科学的研究の応用

Flame Retardant

T4tBPPP is primarily used as a flame retardant in polymers and plastics. Its high thermal stability allows materials to withstand elevated temperatures without degrading. This property is crucial for applications in:

- Electrical Insulation : Used in cables and electronic devices to prevent ignition.

- Building Materials : Incorporated into construction materials to enhance fire safety.

Plasticizer

In the industrial sector, T4tBPPP serves as a plasticizer, improving the flexibility and durability of plastic materials. It is utilized in:

- Coatings and Adhesives : Enhances the performance of adhesives used in construction and automotive industries.

- Sealants : Improves the elasticity of sealants used in various applications.

Biological Research

Emerging studies have investigated T4tBPPP's effects on biological systems, particularly regarding its interactions with cellular processes. Notable findings include:

- Cellular Impact : Studies indicate that T4tBPPP may influence metabolic pathways related to phospholipids through inhibition of secretory phospholipase A2 (sPLA2), leading to potential anti-inflammatory effects.

- Drug Delivery Systems : Due to its chemical stability, T4tBPPP is being explored for use in drug delivery applications.

Data Table: Comparison of Applications

| Application Type | Specific Uses | Benefits |

|---|---|---|

| Flame Retardant | Electrical insulation, building materials | High thermal stability, fire safety |

| Plasticizer | Coatings, adhesives, sealants | Enhanced flexibility and durability |

| Biological Research | Cellular process studies, drug delivery | Potential anti-inflammatory effects |

Case Study 1: Flame Retardant Efficacy

A study conducted on various organophosphate flame retardants demonstrated that T4tBPPP exhibited superior flame-retardant properties compared to traditional alternatives. The research highlighted its effectiveness in reducing flammability in polymer composites used for electrical insulation .

Case Study 2: Toxicological Assessment

A comprehensive review assessed the safety of T4tBPPP when used in consumer products, particularly focusing on its presence in foam materials for children's car seats. The study found that while T4tBPPP enhances fire safety, it raises concerns regarding potential human exposure through inhalation .

作用機序

The mechanism of action of tris(4-tert-butylphenyl) phosphate involves its interaction with various molecular targets. In flame retardant applications, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. In biological systems, it can interact with cellular membranes and proteins, affecting their function and stability.

類似化合物との比較

Table 1: Key Properties of T4tBPP and Comparable OPEs

Key Differences

Substituent Effects on Physicochemical Properties

- Solubility : T4tBPP’s bulky 4-tert-butylphenyl groups confer low water solubility , similar to TDBPP, which has 2,4-di-tert-butylphenyl groups . In contrast, TPHP (with smaller phenyl groups) and TEHP (with linear alkyl chains) exhibit higher volatility and solubility in organic solvents .

- Thermal Stability : TDBPP’s symmetrical 2,4-di-tert-butylphenyl structure enhances thermal stability, making it suitable for high-temperature polymer processing, whereas T4tBPP is more commonly used in hydraulic systems .

Environmental and Human Exposure

Regulatory Status

- T4tBPP is approved for use in MIL-H-19457D(SH)-compliant hydraulic fluids due to its fire-resistant properties . In contrast, TPHP and TEHP face stricter regulations in consumer products due to emerging evidence of reproductive toxicity .

Analytical and Industrial Considerations

- Response Factors : In gas chromatography, T4tBPP exhibits a high response factor (129,976,466.5 ), exceeding those of plasticizers like dibutyl decanedioate (31,284,068.5), highlighting its detectability in trace analysis .

- Synergistic Use : T4tBPP is often co-formulated with 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) and B4tBPPP in commercial flame retardants like Firemaster 600, where their structural similarity ensures synergistic performance .

生物活性

Tris(4-tert-butylphenyl) phosphate (TBPP), an organophosphorus compound with the molecular formula , is widely recognized for its applications as a flame retardant and plasticizer. However, its biological activity has garnered significant attention due to its potential effects on cellular processes and interactions with biological systems. This article explores the biological activity of TBPP, focusing on its mechanisms of action, toxicity, and ecological implications.

Overview of TBPP

- IUPAC Name : this compound

- CAS Number : 78-33-1

- Molecular Weight : 469.63 g/mol

TBPP is synthesized through the reaction of 4-tert-butylphenol with phosphoric acid, leading to a stable organophosphate ester. Its structure contributes to its high thermal stability and resistance to chemical degradation, making it suitable for various industrial applications.

TBPP primarily acts by inhibiting secreted phospholipase A2 (sPLA2), an enzyme involved in the metabolism of phospholipids. The inhibition of sPLA2 has been associated with anti-inflammatory effects, suggesting that TBPP may play a role in modulating inflammatory responses in biological systems .

Toxicological Studies

Recent studies have highlighted the cardiotoxic effects of TBPP in aquatic organisms, particularly zebrafish (Danio rerio). Acute exposure to TBPP has been shown to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—resulting in impaired cardiac morphology and function . Key findings from these studies include:

- Concentration Levels : Significant cardiotoxic effects were observed at concentrations of 10 and 100 μg/L over a five-day exposure period.

- Cardiac Impairments : Decreased heart rate, stroke volume, and cardiac output were noted, along with pericardial edema and ventricular hypertrophy.

- Mechanistic Insights : The interaction between TBPP and transferrin receptor 1 facilitates iron transport into cells, leading to increased oxidative stress and subsequent ferroptosis .

Safety and Environmental Impact

Despite its industrial utility, TBPP poses potential risks to human health and the environment. Its widespread use raises concerns regarding bioaccumulation and long-term ecological effects. Toxicological assessments indicate that while acute toxicity levels are relatively low, chronic exposure may lead to adverse health outcomes.

Summary of Toxicity Findings

Case Study 1: Cardiotoxicity in Zebrafish

A study conducted on zebrafish larvae demonstrated that exposure to TBPP resulted in significant cardiac impairments. The research utilized transcriptomic analysis to elucidate the pathways affected by TBPP exposure, revealing a strong correlation between iron overload and ferroptosis induction.

Case Study 2: Environmental Persistence

Research indicates that TBPP is persistent in aquatic environments, raising concerns about its long-term ecological impact. Studies have shown limited degradation under natural conditions, suggesting that it may accumulate in sediments and organisms .

Q & A

Basic Research Questions

Q. What are the key spectroscopic identifiers for structural characterization of Tris(4-tert-butylphenyl) phosphate?

- Methodological Answer : this compound (CAS 78-33-1, C₃₀H₃₉O₄P) can be identified via nuclear magnetic resonance (NMR) spectroscopy, focusing on the phosphorus-31 (³¹P) chemical shift (~δ 1–3 ppm for organophosphates) and aromatic proton signals in ¹H NMR (δ 7.0–7.5 ppm). Mass spectrometry (MS) with electron ionization (EI) typically shows a molecular ion peak at m/z 494.6 (M⁺) and fragment ions corresponding to tert-butylphenol groups (m/z 135, 149). Infrared (IR) spectroscopy reveals P=O stretching vibrations at ~1250–1300 cm⁻¹ .

Q. What methodologies are recommended for quantifying this compound in environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for environmental samples (e.g., dust, PM2.5). Recovery rates range from 85–103% when using C18 cartridges and methanol-dichloromethane (1:1) elution. Quantification limits (LOQs) vary between 0.1–5 µg/g depending on matrix complexity. Internal standards like deuterated triphenyl phosphate (d₁₅-TPP) improve precision .

Q. How is this compound utilized as a stabilizer in polymer research?

- Methodological Answer : In polymer studies, it is incorporated at 0.1–1% (w/w) during melt blending to inhibit thermo-oxidative degradation. Efficacy is tested via thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min). Synergistic effects with hindered phenol antioxidants (e.g., Irganox 1010) are evaluated using differential scanning calorimetry (DSC) to measure oxidation induction time (OIT) .

Advanced Research Questions

Q. What are the primary degradation pathways and transformation products of this compound under environmental conditions?

- Methodological Answer : Hydrolysis dominates in aqueous environments (pH 7–9), producing bis(4-tert-butylphenyl) hydrogen phosphate and tert-butylphenol. Photodegradation via UV irradiation (λ = 254 nm) generates hydroxylated and quinone derivatives. Analytical workflows involve high-resolution mass spectrometry (HRMS) and ³¹P NMR to track degradation kinetics and product profiles .

Q. How do discrepancies arise in reported environmental concentrations of this compound, and how can they be resolved?

- Methodological Answer : Variability stems from extraction efficiency (e.g., ultrasonication vs. accelerated solvent extraction) and matrix effects (e.g., dust lipid content). Interlaboratory studies using standardized reference materials (e.g., NIST SRM 2585) improve comparability. For example, a study reported concentrations in Canadian indoor dust ranging from 0.10–11.1 µg/g (GM: 1.97 µg/g), with recovery adjustments reducing inter-study bias .

Q. What are the challenges in detecting this compound’s precursor, tris(2,4-di-tert-butylphenyl) phosphite, and its environmental implications?

- Methodological Answer : The phosphite precursor (CAS 31570-04-4) oxidizes rapidly to the phosphate form, complicating detection. Stability tests under inert atmospheres (e.g., argon) and derivatization with trimethylsilyl agents enhance GC-MS sensitivity. Environmental monitoring in manufacturing zones reveals precursor residues (<1.48 ng/g in dust), suggesting incomplete oxidation during polymer processing .

Q. How can computational models predict the environmental behavior of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) estimate log Kow (octanol-water partition coefficient) as 9.2, indicating high bioaccumulation potential. Fugacity models (e.g., EQC Level III) predict partitioning into organic-rich matrices (soil, sediment). Experimental validation via passive sampling (e.g., PDMS sheets) confirms model accuracy within ±20% .

Contradiction Analysis & Research Gaps

Q. Why do some studies report low acute toxicity for this compound, while others highlight endocrine disruption risks?

- Methodological Answer : Discrepancies arise from test systems (e.g., in vitro vs. in vivo) and exposure durations. While acute oral LD₅₀ in rats exceeds 2000 mg/kg, chronic exposure in zebrafish (21 days, 10 µg/L) alters vitellogenin levels, suggesting estrogenic activity. Mechanistic studies using receptor-binding assays (e.g., ERα-CALUX) are needed to resolve these contradictions .

Q. What analytical innovations are needed to improve detection of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。